2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-15-11-5-4-10(14)7-17(11)16-12/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMPAOGBARMJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects. The pathways involved include modulation of inflammatory responses and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The triazolopyridine/pyrimidine core is critical for biological activity. Key comparisons include:
- Pyridine vs. Pyrimidine Cores :
- The target compound’s triazolopyridine core (pyridine fused to triazole) differs from triazolopyrimidine analogs (pyrimidine fused to triazole). Pyrimidine-based compounds (e.g., and ) exhibit larger ring systems, altering electronic properties and binding modes .
- Example : Compound 3 in ([1,2,4]triazolo[1,5-a]pyrimidin-6-yl) has a pyrimidine core, which may enhance binding to ATP pockets in kinases compared to pyridine-based systems .
Substituent Effects
Substituents significantly influence physicochemical and pharmacological properties:
Table 1: Substituent Comparison
Physicochemical Properties
- Fluorine atoms (e.g., 3-fluorophenyl) increase lipophilicity (LogP), while morpholine () or methoxymethyl () groups improve aqueous solubility .
Biological Activity
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- CAS Number : 1368386-57-5
- Molecular Formula : CHFN
- Molecular Weight : 228.23 g/mol
The presence of the fluorine atom in the phenyl group is expected to influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Synthesis
The synthesis of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Antiproliferative Effects
Recent studies have demonstrated that compounds in the triazolo-pyridine class exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549).
- Results : The compound showed significant inhibition of cell proliferation with GI50 values in the nanomolar range, indicating potent activity against these cancer types.
Table 1 summarizes the antiproliferative activities of related compounds:
| Compound Name | Cell Line Tested | GI50 (nM) |
|---|---|---|
| 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine | MCF-7 | 50 |
| 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine | HCT116 | 25 |
| Another Triazole Derivative | A549 | 70 |
The mechanism by which 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine exerts its antiproliferative effects is not fully elucidated. However, it is hypothesized that:
- The compound may interfere with critical cellular pathways involved in proliferation.
- It does not inhibit dihydrofolate reductase (DHFR), suggesting alternative mechanisms such as inducing apoptosis or disrupting cell cycle progression.
Case Studies
In a recent study involving a series of triazole derivatives including 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine:
- Objective : To evaluate the cytotoxic effects on human tumor cell lines.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours followed by MTT assays to determine viability.
The results indicated that compounds with fluorinated aryl groups consistently exhibited enhanced activity compared to their non-fluorinated counterparts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of triazolopyridine derivatives typically involves cyclocondensation reactions. For example, reacting 3,5-diamino-1,2,4-triazole with substituted aryl ketones or α,β-unsaturated carbonyl compounds under reflux conditions in polar solvents (e.g., DMF or ethanol) can yield the core structure. Optimization includes controlling temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Post-synthetic modifications, such as fluorophenyl group introduction via Suzuki coupling, may require palladium catalysts .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., amine stretches at ~3300 cm⁻¹).
- X-ray crystallography (if crystalline) for definitive structural elucidation .
Q. Which biological targets are commonly screened for triazolopyridine derivatives in preliminary studies?
- Methodological Answer : Initial screens often focus on kinase inhibition, antimicrobial activity, or anticancer potential. For example, fluorophenyl-substituted analogs have shown affinity for tyrosine kinases (e.g., EGFR) and viral proteases. Standard assays include:
- Enzyme inhibition assays (IC₅₀ determination via fluorometric methods).
- Cell viability assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., fluorine at the 3-position of the phenyl ring) influence the biological activity of triazolopyridine derivatives?
- Methodological Answer : Fluorine’s electronegativity enhances binding via dipole interactions and metabolic stability. Comparative SAR studies indicate:
- 3-Fluorophenyl substitution improves target selectivity over 4-fluorophenyl analogs due to steric and electronic effects.
- Methyl vs. amine groups at the 6-position alter solubility and membrane permeability. Data from analogs suggest a 10–20% increase in potency with 3-fluorophenyl substitution .
Q. How can researchers resolve contradictory data observed in the compound’s in vitro versus in vivo pharmacological profiles?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Metabolic stability assays (e.g., liver microsome studies) to identify rapid degradation.
- Formulation optimization (e.g., nanoencapsulation to enhance solubility).
- Pharmacodynamic modeling to correlate in vitro IC₅₀ with effective plasma concentrations .
Q. What computational strategies are employed to predict the binding affinity of this compound with potential therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to model interactions. For example:
- Docking studies with EGFR (PDB ID: 1M17) reveal hydrogen bonding between the triazole ring and Lys721.
- Free energy calculations (MM-PBSA) quantify binding energies, with fluorophenyl derivatives showing ΔG ≈ -9.5 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
